Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

Catalog No.
S3309706
CAS No.
460081-22-5
M.F
C6H5Br2NO3
M. Wt
298.92
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

CAS Number

460081-22-5

Product Name

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

IUPAC Name

ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

Molecular Formula

C6H5Br2NO3

Molecular Weight

298.92

InChI

InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3

InChI Key

FJGMBUMDLBUTNO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=N1)Br)Br

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)Br)Br

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is an organic compound with the molecular formula C6H5Br2NO3 and a molecular weight of approximately 298.92 g/mol. It appears as a pale yellow to light brown solid with a melting point ranging from 75 to 80 degrees Celsius . The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Typical of oxazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols.
  • Decarboxylation: Under certain conditions, the carboxylate group can be removed, leading to the formation of substituted oxazoles.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form larger molecular structures through condensation processes.

Research indicates that derivatives of ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate exhibit various biological activities. Notably:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects against specific bacterial strains.
  • Anticancer Activity: Preliminary research indicates potential anticancer properties, although further studies are required to establish efficacy and mechanisms .

The synthesis of ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate can be achieved through several methods:

  • Bromination of Oxazole Derivatives: Starting from a suitable oxazole precursor, bromination can be performed using bromine or brominating agents.
  • Carboxylation Reactions: The introduction of the carboxylate group can occur through reactions involving carbon dioxide or carboxylic acids under specific conditions.
  • Esterification: The final product can be obtained via esterification processes involving ethanol and the corresponding acid derivative.

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate has several applications in different fields:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug discovery due to its biological activity.
  • Agricultural Chemistry: Investigated for use in developing new agrochemicals.

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate shares structural similarities with other oxazole derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-methyl-1,3-oxazole-5-carboxylateC7H9NO3Exhibits different biological activities
Methyl 2-bromo-1,3-oxazole-4-carboxylateC6H6BrNO3Similar structure but different halogenation
Ethyl 2-amino-1,3-oxazole-4-carboxylateC6H8N2O3Contains an amino group affecting reactivity

Uniqueness

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is unique due to its specific bromination pattern and the presence of both carboxylic and oxazole functionalities. This combination may enhance its reactivity and biological potential compared to other oxazoles.

XLogP3

2.9

Wikipedia

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

Dates

Modify: 2023-08-19

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